molecular formula C10H14ClN3O2 B8359899 4-Chloro-2-methoxy-6-morpholin-4-ylpyridin-3-ylamine

4-Chloro-2-methoxy-6-morpholin-4-ylpyridin-3-ylamine

Cat. No.: B8359899
M. Wt: 243.69 g/mol
InChI Key: PXSPLZGLKGQCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methoxy-6-morpholin-4-ylpyridin-3-ylamine is a useful research compound. Its molecular formula is C10H14ClN3O2 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

4-chloro-2-methoxy-6-morpholin-4-ylpyridin-3-amine

InChI

InChI=1S/C10H14ClN3O2/c1-15-10-9(12)7(11)6-8(13-10)14-2-4-16-5-3-14/h6H,2-5,12H2,1H3

InChI Key

PXSPLZGLKGQCIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=N1)N2CCOCC2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(4-chloro-6-methoxy-5-nitropyridin-2-yl)-morpholine (0.82 g) in concentrated hydrochloric acid (50 mL) was added a solution of stannous dichloride (3.38 g) in concentrated hydrochloric acid (80 mL). The reaction mixture was heated to 75° C. for 1 hour and then poured on to chrushed ice (400 g) and extracted with ethyl acetate (2×100 mL). The combined organic phases were dried over magnesium sulfate and concentrated in vacuo, to furnish 0.45 g (61% yield) of the title compound as an off-white solid. LC-MS (m/z) 244 (M+); tR=1.48, (UV, ELSD) 89%, 94%. 1H NMR (500 MHz, CDCl3): 3.30 (m, 4H), 3.65 (br s, 2H), 3.85 (m, 4H), 3.97 (s, 3H), 6.20 (s, 1H).
Name
4-(4-chloro-6-methoxy-5-nitropyridin-2-yl)-morpholine
Quantity
0.82 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous dichloride
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Two
Yield
61%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.